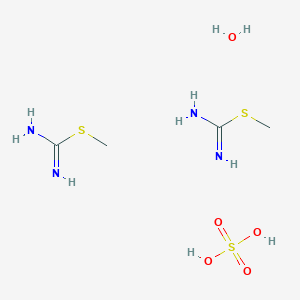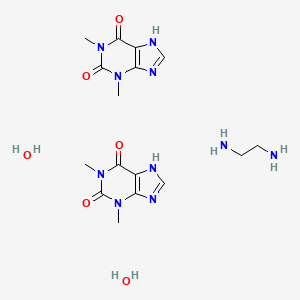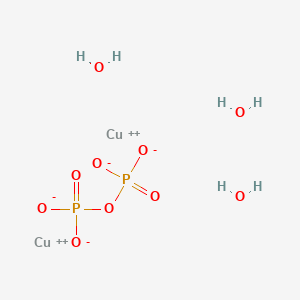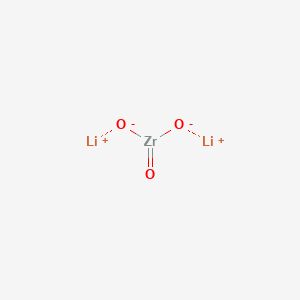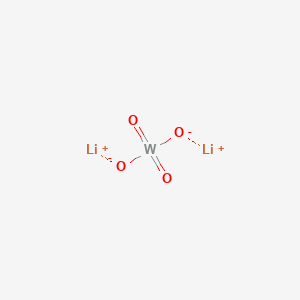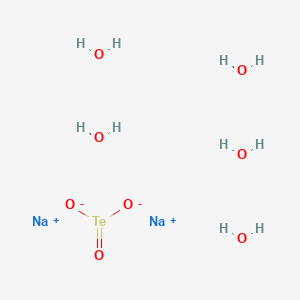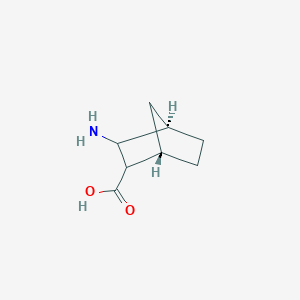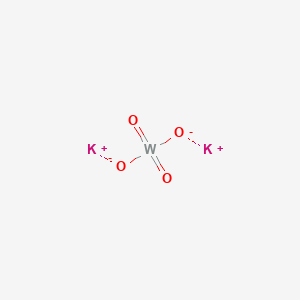
dipotassium;dioxido(dioxo)tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 516870 is a chemical entity with various applications in scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 516870 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes may involve multiple steps, including the use of reagents such as acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for the compound with Chemical Abstracts Service number 516870 may involve large-scale synthesis using automated equipment and reactors. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The production process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: The compound with Chemical Abstracts Service number 516870 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 516870 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 516870 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Applications De Recherche Scientifique
The compound with Chemical Abstracts Service number 516870 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is studied for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry for the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of the compound with Chemical Abstracts Service number 516870 involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function and activity. The compound’s effects are mediated through various biochemical pathways, which are the focus of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to the one identified by Chemical Abstracts Service number 516870 include other chemical entities with related structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable reactivity and applications .
Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 516870 lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, stability, and biological activity compared to other similar compounds, making it valuable for specific research and industrial applications .
Conclusion
The compound with Chemical Abstracts Service number 516870 is a versatile chemical entity with significant applications in scientific research and industry. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and potential for future discoveries.
Propriétés
IUPAC Name |
dipotassium;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4O.W/q2*+1;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNGTNRWPXMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8022005.png)
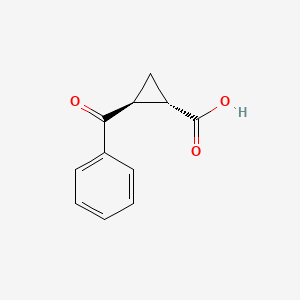
![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)

![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)
